MORDANT BLACK 38

Description

Historical Development and Significance in Industrial and Academic Research

In an industrial setting, Mordant Black 38 and similar mordant dyes are utilized for coloring textiles, leather, and other materials. ekb.egmdpi.com The significance of mordant dyes lies in their ability to form a complex with a mordant, typically a metal salt, which then attaches to the fabric, enhancing the fastness of the dye. juniperpublishers.comacs.org

Academically, this compound has been a subject of study in various chemical disciplines. Research has focused on its synthesis, chemical properties, and its interactions with other substances. chemicalbook.comworlddyevariety.com More recent academic interest has shifted towards its potential applications in other areas, such as in the development of new materials for technologies like dye-sensitized solar cells and for its nonlinear optical properties. researchgate.net Furthermore, the environmental impact and potential for bioremediation of azo dyes, including this compound, are active areas of academic investigation. nih.gov

Classification within Azo Dyes and Mordant Dyes

This compound belongs to two important classes of dyes: azo dyes and mordant dyes.

Azo Dyes: These are synthetic organic compounds characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings. ekb.eg The azo group is a chromophore, meaning it is responsible for the color of the compound. Azo dyes are the largest and most versatile class of dyes, with applications in textiles, leather, paper, and food coloring. ekb.eg this compound is classified as a single azo dye. worlddyevariety.com

Mordant Dyes: These dyes require the use of a mordant, which is a substance that helps to fix the dye to the material being colored. juniperpublishers.com The mordant, often a metallic salt, forms an insoluble complex with the dye molecule, which then precipitates onto the fiber. asiantextilestudies.com This process enhances the wash-fastness and light-fastness of the coloration. juniperpublishers.com Mordant dyes are so named because they "bite" onto the fiber with the help of the mordant. juniperpublishers.com

Nomenclature and Synonyms in Scholarly Literature

In scholarly and commercial literature, this compound is known by a variety of names and identifiers. This can sometimes lead to confusion, making it crucial to recognize its various synonyms.

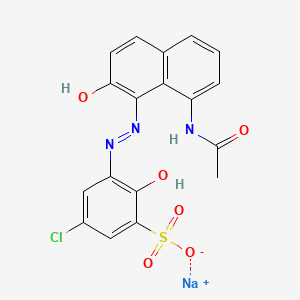

The systematic IUPAC name for this compound is sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate.

Below is an interactive data table summarizing the key identifiers for this compound:

| Identifier Type | Value |

| CAS Number | 6441-96-9 |

| C.I. Name | This compound |

| C.I. Number | 18160 |

| Molecular Formula | C18H13ClN3NaO6S |

| Molecular Weight | 457.82 g/mol |

Data sourced from multiple references. chemicalbook.comworlddyevariety.comlookchem.comlookchem.comalfa-chemistry.comguidechem.comchemblink.com

A comprehensive list of synonyms found in the literature includes:

Alizarol Blue Black G lookchem.com

Chromaven Black Blue G lookchem.com

Chrome Fast Grey GL lookchem.com

Diamond Chrome Black Blue G lookchem.com

Eriochrome Grey SGL chemicalbook.comlookchem.comalfa-chemistry.com

Metomega Chrome Black Blue G lookchem.com

Omega Chrome Black Blue G chemicalbook.comlookchem.comalfa-chemistry.com

Solochromate Fast Grey B lookchem.com

Research Gaps and Future Directions for this compound Studies

Despite its long history of use, there are still areas where further research on this compound is warranted. One significant research gap is the limited publicly available information on its detailed toxicological profile and long-term environmental fate. While studies on azo dyes as a class exist, specific data for this compound is less common. europa.eumst.dk

Future research on this compound could be directed towards several promising areas:

Advanced Material Applications: As suggested by recent studies, exploring the potential of this compound and its derivatives in the development of new functional materials for electronics and photonics could be a fruitful avenue of research. researchgate.net This includes investigating its use in dye-sensitized solar cells and as a nonlinear optical material. researchgate.net

Green Chemistry Approaches: Developing more environmentally friendly synthesis methods for this compound and other azo dyes is a continuous goal in green chemistry. This could involve using less hazardous reagents and solvents, or developing catalytic processes that are more efficient and produce less waste.

Bioremediation and Degradation Pathways: Further investigation into the microbial degradation of this compound is needed. nih.gov Understanding the specific enzymes and metabolic pathways involved in its breakdown could lead to the development of more effective bioremediation strategies for textile wastewater containing this dye.

Analytical Method Development: The development of more sensitive and selective analytical methods for the detection and quantification of this compound in environmental samples and consumer products is an ongoing need. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O6S.Na/c1-9(23)20-12-4-2-3-10-5-6-14(24)17(16(10)12)22-21-13-7-11(19)8-15(18(13)25)29(26,27)28;/h2-8,24-25H,1H3,(H,20,23)(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGPESHNHVBCDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064361 | |

| Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-96-9 | |

| Record name | Benzenesulfonic acid, 3-(2-(8-(acetylamino)-2-hydroxy-1-naphthalenyl)diazenyl)-5-chloro-2-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[8-(acetylamino)-2-hydroxy-1-naphthalenyl]diazenyl]-5-chloro-2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-2-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Mordant Black 38

Conventional Synthetic Pathways

The traditional synthesis of Mordant Black 38 is a well-established process rooted in classical azo dye chemistry. It primarily involves the diazotization of a specific aromatic amine followed by a coupling reaction with a suitable naphthol derivative.

Diazotization and Coupling Reactions

The core of this compound's synthesis is the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. longdom.orgijfmr.com This reaction involves treating the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a reactive diazonium salt. frontiersin.orgnih.govekb.eg The instability of diazonium salts necessitates their immediate use in the subsequent step. frontiersin.orgnih.gov

The resulting diazonium salt is then coupled with N-(7-hydroxynaphthalen-1-yl)acetamide. longdom.orgijfmr.com This coupling reaction is an electrophilic aromatic substitution, where the electron-rich naphthol derivative acts as the coupling component, reacting with the diazonium salt to form the stable azo compound, this compound. frontiersin.org

Precursor Compounds and Reaction Conditions

The synthesis of this compound relies on specific precursor compounds and controlled reaction conditions to ensure optimal yield and purity. The key precursors are 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and N-(7-hydroxynaphthalen-1-yl)acetamide. longdom.orgijfmr.com

The reaction conditions are critical for the success of the synthesis. The diazotization step must be carried out at a low temperature, typically between 0 and 5°C, to prevent the decomposition of the unstable diazonium salt. nih.govekb.eg The coupling reaction is also performed under controlled pH and temperature to direct the coupling to the desired position on the naphthol ring and to ensure the stability of the final product.

| Precursor Compound | Role in Synthesis | CAS Number | Molecular Formula |

| 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | Diazo Component | 88-24-4 | C₆H₆ClNO₄S |

| N-(7-hydroxynaphthalen-1-yl)acetamide | Coupling Component | 6360-17-4 | C₁₂H₁₁NO₂ |

| Sodium Nitrite | Diazotizing Agent | 7632-00-0 | NaNO₂ |

| Hydrochloric Acid | Acid Medium for Diazotization | 7647-01-0 | HCl |

Novel Synthesis Routes and Green Chemistry Approaches

While the conventional synthesis of azo dyes is well-established, there is a growing emphasis on developing more environmentally friendly methods. longdom.orgrsc.org Green chemistry principles encourage the use of less hazardous chemicals, solvent-free reaction conditions, and energy-efficient processes. rsc.orgsnu.ac.krresearchgate.net

For azo dyes in general, novel synthesis routes are being explored, such as grinding techniques that can be carried out at room temperature without the need for solvents. longdom.orgchemrevlett.com These methods can lead to excellent conversion rates and high yields, minimizing waste and environmental impact. longdom.org The use of magnetic solid acid catalysts that can be easily recovered and reused is another promising green approach for the synthesis of azo dyes. rsc.org While specific research on the application of these green methodologies to the synthesis of this compound is not extensively documented, these general advancements in azo dye synthesis highlight potential pathways for more sustainable production of this and other similar dyes. Enzymatic processes are also being investigated as a sustainable and eco-friendly strategy for the transformation of azo dyes. frontiersin.org

Derivatization for Modified Spectroscopic and Functional Properties

Derivatization, the process of chemically modifying a compound to alter its properties, is a key strategy for tailoring dyes to specific applications. wikipedia.org For azo dyes, including potentially this compound, the introduction of different functional groups can significantly impact their spectroscopic characteristics and functional properties like solubility, affinity for fibers, and color fastness.

Introduction of Functional Groups

The properties of an azo dye are heavily influenced by the nature and position of the functional groups on its aromatic rings. nih.gov The introduction of auxochromes, such as hydroxyl (-OH), amino (-NH2), and sulfonic acid (-SO3H) groups, can shift the color of the dye. nih.gov Electron-donating groups tend to cause a bathochromic shift (deepening of color), while electron-withdrawing groups can have the opposite effect. nih.gov

For mordant dyes, the presence of specific functional groups that can form complexes with metal ions (mordants) is crucial for their dyeing mechanism. mdpi.comscribd.com Modifying the structure of this compound by introducing or altering functional groups could potentially lead to derivatives with enhanced properties. For instance, altering the substituents on the phenyl or naphthyl rings could fine-tune the color, improve lightfastness, or modify its solubility in different media. While specific derivatization studies on this compound are not widely reported, the general principles of dye chemistry suggest that such modifications could yield a range of dyes with tailored properties.

Impact of Structural Modifications on Dyeing Characteristics

In the context of mordant dyes, any structural change that affects the dye's ability to complex with the mordant will alter its dyeing performance. afjbs.comacademicjournals.org The strength and stability of the dye-mordant-fiber complex are critical for achieving good color fastness. afjbs.com Modifications to the structure of this compound could therefore be used to:

Alter the shade: Introducing different substituents can shift the absorption spectrum of the dye, resulting in a different color on the fabric. nih.gov

Improve fastness properties: Enhancing the stability of the dye-mordant complex through structural modification can lead to better wash and light fastness. afjbs.com

The following table summarizes the potential impacts of structural modifications on the properties of azo dyes, which would be applicable in principle to derivatives of this compound.

| Structural Modification | Potential Impact on Dyeing Characteristics |

| Introduction of additional sulfonic acid groups | Increased water solubility, potential change in affinity for protein fibers. nih.gov |

| Introduction of electron-donating groups (e.g., -NH₂, -OH) | Bathochromic shift (deeper color), potential improvement in affinity for fibers through hydrogen bonding. nih.gov |

| Introduction of electron-withdrawing groups (e.g., -NO₂) | Hypsochromic shift (lighter color), potential impact on lightfastness. nih.gov |

| Increasing the size of the conjugated system | Bathochromic shift, potential for increased color strength. nih.gov |

While specific research on the derivatization of this compound is limited, the established principles of dye chemistry provide a clear framework for how its properties could be rationally modified to meet specific application demands.

Advanced Analytical Chemistry of Mordant Black 38

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in analytical chemistry for elucidating the structure, purity, and behavior of chemical compounds. For a complex azo dye like Mordant Black 38, a combination of techniques is employed to gain a comprehensive understanding of its properties.

UV-Visible Spectrophotometry for Solvatochromism Studies

UV-Visible spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a chemical substance. For dyes, this technique is fundamental as the absorption of light in the visible region is responsible for their color.

Solvatochromism is the phenomenon where the color of a solute changes when it is dissolved in different solvents. wikipedia.org This change is observed as a shift in the absorption bands in the UV-Vis spectrum. academie-sciences.fr The shift occurs because different solvents have varying polarities and abilities to form hydrogen bonds, which differentially stabilize the electronic ground state and the excited state of the dye molecule. wikipedia.orgacademie-sciences.fr This effect provides valuable insight into the dye's molecular structure and its interactions with its environment. academie-sciences.fr

The study of solvatochromism for a dye like this compound would involve dissolving it in a series of solvents with a wide range of polarities and recording the UV-Vis absorption spectrum in each. The maximum absorption wavelength (λmax) would then be recorded for each solvent.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state of the dye is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a shift to a longer wavelength (red shift). wikipedia.org

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar, an increase in solvent polarity will stabilize it more than the excited state, causing a shift to a shorter wavelength (blue shift). wikipedia.orgacademie-sciences.fr

By correlating the observed shifts with established solvent polarity scales, researchers can deduce information about the change in dipole moment of the dye upon electronic excitation. However, specific studies detailing the solvatochromic behavior of this compound are not available in the reviewed literature.

FTIR Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

For the structural elucidation of this compound, an FTIR spectrum would reveal a series of absorption bands corresponding to its constituent functional groups. Key expected vibrational bands would include:

O-H stretching: Indicating the presence of hydroxyl (-OH) groups.

N=N stretching: Characteristic of the azo group, which is central to the dye's chromophore. This peak is often weak in symmetric azo compounds.

C=C stretching: Corresponding to the aromatic rings (naphthalene or benzene (B151609) derivatives) that form the backbone of the dye.

S=O stretching: Strong absorptions indicating the presence of the sulfonate (-SO₃H) group.

C-H stretching and bending: From the aromatic and any aliphatic parts of the molecule.

By analyzing the precise position, intensity, and shape of these peaks, a detailed picture of the molecular structure can be confirmed. While FTIR is a standard method for characterizing such compounds, specific published research detailing the complete FTIR spectrum and band assignments for this compound could not be located.

HPLC for Purity Assessment and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. oec.world It is particularly useful for assessing the purity of synthesized compounds and for studying their degradation. chromatographyonline.com

For purity assessment, a sample of this compound would be analyzed, typically using a reverse-phase HPLC method. In this setup, the main compound would elute at a specific retention time, and its purity could be calculated by comparing its peak area to the total area of all peaks in the chromatogram.

In degradation studies, the dye is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to force its breakdown. oec.world HPLC is then used to monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products. The ability of the method to separate the parent drug from all degradation products demonstrates its "stability-indicating" nature. oec.world While this is a standard industrial practice, specific HPLC methods and forced degradation studies for this compound are not described in the available scientific literature.

GC-MS for Metabolic Pathway Elucidation of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is highly effective for analyzing volatile and semi-volatile compounds.

In the context of dye degradation, particularly through biological or advanced oxidation processes, the large dye molecule is often broken down into smaller, more manageable fragments. GC-MS is an ideal tool for identifying these smaller metabolites. mdpi.com The process involves:

Degrading the this compound sample.

Extracting the degradation products with a suitable organic solvent.

Injecting the extract into the GC-MS system, where the compounds are separated based on their boiling points and polarity.

Detecting the separated compounds with the mass spectrometer, which provides a unique mass spectrum (a molecular fingerprint) for each, allowing for its identification.

By identifying the series of intermediate compounds formed during the degradation process, a metabolic or degradation pathway can be proposed. This is crucial for understanding the environmental fate of the dye and the toxicity of its breakdown products. At present, there are no published studies using GC-MS to elucidate the metabolic degradation pathway of this compound.

Electrochemical Analysis of this compound

Electrochemical analysis involves studying the relationship between electricity and chemical reactions, specifically the transfer of electrons. These methods are highly sensitive and provide valuable information about the redox properties of a compound.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is the most widely used electroanalytical technique for investigating the redox (reduction-oxidation) behavior of a chemical species. researchgate.netossila.com The method involves linearly sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. wikipedia.org

For an azo dye like this compound, CV would be particularly useful for studying the electrochemical reduction of the azo group (-N=N-), which is the primary chromophore. A typical CV experiment would reveal:

Reduction and Oxidation Peaks: The potential at which the dye is reduced (gains electrons) and potentially re-oxidized (loses electrons) would be identified.

Redox Potentials: These peak potentials provide thermodynamic information about the redox processes. nih.gov

Reversibility: By comparing the cathodic (reduction) and anodic (oxidation) peaks, the electrochemical reversibility of the reaction can be determined. Azo dye reduction is often an irreversible process.

Electron Transfer Kinetics: The kinetics of the electron transfer at the electrode surface can also be investigated. wikipedia.org

Understanding the redox behavior is critical for applications in electrochemical sensors, electro-catalysis, and for developing electrochemical methods for dye degradation. However, specific research applying cyclic voltammetry to study the redox behavior of this compound has not been found in the reviewed literature.

Square Wave Voltammetry (SWV) for Enhanced Sensitivity

Square Wave Voltammetry (SWV) is a highly sensitive electrochemical technique used for quantitative analysis of a wide range of compounds. uml.edumaciassensors.com It employs a waveform that combines a square wave with a staircase potential sweep, which allows for effective discrimination against background (capacitive) current, thereby enhancing the signal-to-noise ratio for the Faradaic current produced by the analyte's redox reactions. maciassensors.compineresearch.com The resulting voltammogram is a differential current plot, typically showing peaks where the peak height is directly proportional to the analyte's concentration. uml.edu This method is valued for its rapid scan rates, which can be up to 1 V/sec or faster, allowing for much quicker analyses compared to techniques like normal or differential pulse voltammetry. uml.eduiorodeo.com

Despite the high sensitivity and broad applicability of SWV for analyzing electroactive species, a thorough search of scientific databases and chemical literature did not yield specific studies or detailed research findings on the application of Square Wave Voltammetry for the analysis of this compound. Consequently, data regarding its electrochemical behavior, detection limits, or optimized SWV parameters are not available.

Electrochemical Impedance Spectroscopy (EIS) for Sensor Performance

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the electrical properties of materials and their interfaces with electrodes. researchgate.netcopernicus.org It works by applying a small amplitude sinusoidal potential perturbation over a wide frequency range and measuring the resulting current response. mdpi.com The data is often represented as a Nyquist plot, which can be fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). researchgate.netcopernicus.org In the context of chemical sensors, EIS is invaluable for evaluating the performance of modified electrodes, monitoring fouling, and understanding the kinetics of charge transfer at the electrode surface. copernicus.orgresearchgate.net

A review of the available literature indicates that specific studies employing Electrochemical Impedance Spectroscopy to characterize the performance of sensors for this compound have not been published. There is no available data or research detailing the impedance characteristics of this compound or its interaction with electrode surfaces as measured by EIS.

Application in Modified Electrodes for Analytical Sensing

Chemically Modified Electrodes (CMEs) are a cornerstone of modern electroanalytical chemistry, offering enhanced sensitivity, selectivity, and stability for the detection of specific analytes. nih.govmdpi.com Modification of an electrode surface—using materials like nanoparticles, polymers, or metal-organic frameworks (MOFs)—can increase the surface area, improve electron transfer rates, and facilitate the preconcentration of the target analyte at the electrode. mdpi.commdpi.com This often leads to significantly lower detection limits and the ability to perform measurements in complex sample matrices. mdpi.com

While the modification of electrodes for sensing various dyes and organic pollutants is a common research area, there is no specific information in the scientific literature detailing the development or application of a modified electrode designed for the analytical sensing of this compound. Research on electrodes modified with other mordant dyes, such as poly(Eriochrome Black T), has been reported for sensing different target molecules, but similar studies involving this compound are absent. researchgate.net

Chromatographic Separations and Detection

Chromatography encompasses a range of powerful separation techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are fundamental to the analysis of dyes. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net Coupled with various detectors like UV-Vis spectrophotometers or mass spectrometers (MS), chromatography allows for the identification and quantification of individual compounds. nih.gov For instance, HPLC is frequently used in the analysis of azo dyes, and studies on related compounds like Mordant Black 11 have utilized HPLC and GC-MS to identify degradation metabolites. nih.gov

However, a comprehensive search for analytical methods specific to this compound reveals a lack of published research detailing its chromatographic separation and detection. No established protocols, retention data, or specific detector conditions for the analysis of this compound using techniques like HPLC or GC were found in the available literature.

Environmental Fate and Degradation Studies of Mordant Black 38

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalysis has emerged as an effective method for degrading recalcitrant organic pollutants such as Mordant Black 38. acs.org This process typically involves the generation of highly reactive hydroxyl radicals (OH•) that can break down the complex dye structure. acs.orgiitm.ac.in

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied semiconductor photocatalysts due to their high activity, chemical stability, and low cost. iitm.ac.inmdpi.com When irradiated with light of sufficient energy (greater than their band gap), these materials generate electron-hole pairs. acs.org The holes on the valence band react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are powerful oxidizing agents responsible for dye degradation. acs.org

In studies on similar azo dyes, both TiO₂ and ZnO have proven effective. For instance, under UV light, both catalysts achieved approximately 95-96% degradation of Food Black 1 dye, although TiO₂ accomplished this more rapidly. mdpi.com The efficiency of these catalysts is dependent on factors such as pH, catalyst loading, and the specific crystalline structure (e.g., anatase TiO₂ is often more active than rutile). iitm.ac.inmdpi.com While both are effective, TiO₂ is often considered more stable, as ZnO can undergo photocorrosion in acidic conditions. mdpi.comnanochemres.org

| Catalyst | Target Dye | Optimal Conditions | Degradation Efficiency | Reference |

| TiO₂ | Food Black 1 | 0.8 g/L, pH 6.7, 180 min UV | ~96% | mdpi.com |

| ZnO | Food Black 1 | 1.2 g/L, pH 6.7, 240 min UV | ~95% | mdpi.com |

| TiO₂ | Methylene Blue | 50 mg/50 ml, pH 5, 50 min solar | Complete | nanochemres.org |

| ZnO | Methylene Blue | 50 mg/50 ml, pH 9, 50 min solar | Complete | nanochemres.org |

To enhance the photocatalytic activity of semiconductors like TiO₂, particularly under visible light, researchers have explored doping with metals and non-metals, and the creation of nanostructured materials. mdpi.commdpi.com Doping can adjust the electronic structure of the catalyst, reduce its band gap energy, and inhibit the rapid recombination of electron-hole pairs, thereby increasing quantum efficiency. mdpi.comnih.gov

For example, doping TiO₂ with non-metals like carbon or sulfur has been shown to enhance visible light absorption and improve the degradation rate of textile dyes. mdpi.comjwent.net Similarly, creating heterostructures, such as combining TiO₂ nanotubes with copper oxide nanoparticles (Cu₂O/CuO-NPs/TiO₂-NTs), can significantly boost photocatalytic performance by improving charge separation. researchgate.net Nanostructuring increases the surface area of the catalyst, providing more active sites for the reaction to occur. acs.orgresearchgate.net Studies on various dyes have shown that doping TiO₂ with metals like silver (Ag) or co-doping with multiple elements can lead to degradation efficiencies approaching 100%. mdpi.com

| Modified Catalyst | Target Dye | Light Source | Key Finding | Reference |

| Cu₂O/CuO-NPs/TiO₂-NTs | Amido Black | UV | 94% degradation in 90 min. | researchgate.net |

| C,S co-doped TiO₂ | RR-76 & RB-19 | Visible | 100% degradation in 2 hours. | jwent.net |

| Ba-doped NaNbO₃ | Methylene Blue | Not specified | 96% degradation efficiency. | nih.gov |

| Ag-TiO₂ | Rhodamine B | UV | 98.4% degradation in 60 min. | researchgate.net |

The type and intensity of the light source are critical parameters in photocatalysis. mdpi.com The energy of the photons must be greater than the band gap of the semiconductor to initiate the process. acs.org Shorter wavelengths of light, such as UV-C (e.g., 254 nm), carry higher energy and generally lead to faster degradation rates compared to UV-A, UV-B, or visible light. mdpi.com

While UV lamps provide a stable and intense source of radiation, their application can be costly. mdpi.com Consequently, there is significant interest in developing photocatalysts that can be activated by visible light or natural sunlight, which is a more sustainable energy source. researchgate.net The development of doped and nanostructured catalysts is a key strategy to shift the absorption range of materials like TiO₂ into the visible spectrum, enabling the use of sunlight for environmental remediation. jwent.netresearchgate.net For example, nitrogen-doped TiO₂ has demonstrated enhanced degradation of dyes under both visible light and sunlight compared to its non-doped counterpart. researchgate.net

The kinetics of photocatalytic degradation of dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model. mdpi.comrsc.org At low initial dye concentrations, the reaction often follows pseudo-first-order kinetics. researchgate.net However, studies on Direct Black 38 have shown that the kinetics can vary, approximating second-order at lower concentrations and first-order at higher concentrations. researchgate.net

Several operational parameters must be optimized to maximize the degradation rate:

pH : The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface. acs.orgjwent.net

Catalyst Dosage : The reaction rate generally increases with catalyst loading up to an optimal point. mdpi.comnih.gov Beyond this point, increased turbidity can scatter the light and reduce the catalyst's efficiency. mdpi.com

Initial Dye Concentration : Higher initial dye concentrations can lead to a lower degradation rate. jwent.netmdpi.com This is because more dye molecules compete for the limited active sites on the catalyst surface, and the increased opacity of the solution can block light penetration. jwent.net

Temperature : The photocatalytic process is not highly dependent on temperature, but a slight increase can enhance the reaction rate. acs.orgresearchgate.net

Biological Degradation and Bioremediation

Bioremediation offers an eco-friendly and cost-effective alternative for treating dye-containing wastewater. jabonline.insci-hub.se This process utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to break down complex dye molecules. uminho.pt

The key to the microbial degradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. uminho.ptbhu.ac.in This process is typically carried out by enzymes called azoreductases under anaerobic or microaerophilic conditions, as the presence of oxygen can inhibit the reaction. uminho.ptacademicjournals.orgcdnsciencepub.com

Several bacterial strains have been identified for their ability to decolorize and degrade Direct Black 38 (a structurally similar benzidine-based dye). Notably, Enterococcus gallinarum has been shown to effectively decolorize Direct Black 38. bhu.ac.inresearchgate.net The biotransformation pathway involves the initial cleavage of the azo linkages, resulting in the formation of aromatic amines, such as benzidine (B372746) and 4-aminobiphenyl. researchgate.netresearchgate.net These intermediates are generally less colored but can still be toxic and require further degradation, often through a subsequent aerobic process where the aromatic rings are cleaved. cdnsciencepub.comresearchgate.net The synergistic action of microbial consortia in sequential anaerobic-aerobic systems has proven effective for the complete mineralization of azo dyes. uminho.ptcdnsciencepub.com

| Microorganism/Consortium | Target Dye | Key Findings | Reference |

| Enterococcus gallinarum | Direct Black 38 | Cleavage of azo bond to form benzidine and 4-aminobiphenyl. | researchgate.netresearchgate.net |

| Anaerobic Granulated Sludge | Direct Black 38 | Decolorization follows second-order and first-order kinetics depending on concentration. | researchgate.net |

| Klebsiella pneumoniae | Mordant Black 11 | Efficient decolorization (75.35% in 72h) under acidic conditions. | nih.gov |

| Anaerobic/Aerobic Sequential Process | Direct Black 38 | Effective for decolorization and degradation of resulting aromatic amines. | cdnsciencepub.com |

Identification of Bacterial Strains

No studies identifying specific bacterial strains capable of degrading this compound were found. Research in this area has concentrated on other dyes, for instance, identifying strains like Klebsiella pneumoniae for the degradation of Mordant Black 11. nih.gov

Metabolic Pathways and Degradation Products

There is no available information detailing the metabolic pathways or the resulting degradation products from the biodegradation of this compound.

Adsorption Studies for Removal from Aqueous Solutions

No research dedicated to the removal of this compound from aqueous solutions via adsorption was identified.

Adsorbent Materials (e.g., Activated Carbon, Graphene, Biomass)

There are no documented studies on the use of adsorbent materials such as activated carbon, graphene, or various forms of biomass for the specific purpose of removing this compound.

Adsorption Kinetics and Isotherms

Data regarding the adsorption kinetics and isotherms, which are crucial for understanding the efficiency and mechanisms of adsorption, are not available for this compound. For other dyes, such as Mordant Black 11, these studies have been conducted using various adsorbents. mdpi.com

Effect of pH and Concentration on Adsorption Efficiency

The influence of solution pH and initial dye concentration on the adsorption efficiency of this compound has not been investigated in the scientific literature. Such studies are common for other dyes and are essential for optimizing removal processes. mdpi.commdpi.com

Reusability and Regeneration of Adsorbents

The economic viability of using adsorption to treat wastewater contaminated with dyes like this compound is heavily dependent on the ability to regenerate and reuse the adsorbent materials. researchgate.netpandawainstitute.com The primary goal of regeneration is to desorb the captured dye molecules, thereby restoring the adsorbent's capacity for subsequent use, which minimizes operational costs and reduces solid waste. nih.govresearchgate.net

Various methods for regeneration have been explored, including thermal, chemical, and electrochemical processes. grin.com

Chemical Regeneration : This is a widely used method that involves washing the dye-saturated adsorbent with an eluent to reverse the adsorption process. researchgate.net Common chemical agents include acids, bases, salts, organic solvents, and chelating agents. unesp.brbioline.org.br For instance, studies on activated carbon laden with other dyes have shown that organic solvents like acetone (B3395972) and isopropanol (B130326) can be effective regenerants. researchgate.net The choice of eluent is critical and often depends on the specific interactions between the dye and the adsorbent. researchgate.net For example, sodium hydroxide (NaOH) has proven effective for desorbing arsenate from red mud adsorbents, achieving nearly 100% desorption efficiency in some cases. bioline.org.br The effectiveness of chemical regeneration can be influenced by factors such as the concentration of the regenerating solvent and contact time. pandawainstitute.com

Thermal Regeneration : This method involves heating the exhausted adsorbent to high temperatures to decompose the adsorbed dye molecules. nih.govgrin.com While effective, it can be an energy-intensive process and may lead to a partial loss of the adsorbent's structure and capacity over repeated cycles. mdpi.com A loss of 5 to 15% of the carbon bed per cycle can occur, diminishing its adsorptive capability over time. mdpi.com

The efficiency of an adsorbent through multiple cycles is a key performance indicator. Research on various adsorbents has demonstrated successful reuse over several adsorption-desorption cycles. For example, oak charcoal-based activated carbon used for Methylene Blue removal was regenerated with acid and reused for five cycles. iwaponline.com Similarly, composite hydrogel beads used to adsorb Reactive Black 5 were regenerated with NaOH and maintained high efficiency over three cycles. mdpi.com

Table 1: Example of Adsorbent Regeneration Efficiency Over Multiple Cycles (Note: Data is for Reactive Black 5 on composite hydrogel beads and serves as an illustrative example of regeneration performance.)

| Cycle | Adsorption Efficiency (%) | Desorption Efficiency (%) |

|---|---|---|

| 1 | 91.14 | 86.40 |

| 2 | 88.72 | 84.15 |

| 3 | 85.93 | 81.98 |

Data sourced from a study on Reactive Black 5 desorption from composite hydrogel beads. mdpi.com

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of powerful water treatment methods that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). atlantis-press.com These processes are particularly effective for the degradation of complex and recalcitrant organic pollutants like this compound, which are often resistant to conventional biological treatments. atlantis-press.comresearchgate.net AOPs can mineralize organic dyes, breaking them down into simpler, non-toxic compounds such as carbon dioxide and water. mdpi.com

Common AOPs include Fenton-based systems, persulfate oxidation, ozonation, and UV-based processes (e.g., H₂O₂/UV). researchgate.netmdpi.com The high oxidation potential of the generated radicals allows them to non-selectively attack and destroy the chromophoric structures of dye molecules. mdpi.com

Fenton's Reagent and Peroxydisulfate (B1198043) Systems

Fenton and Fenton-like processes are widely used AOPs that generate hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions. mdpi.comajol.infomdpi.com This system is effective for decolorizing and degrading a variety of dyes. mdpi.com The efficiency of the Fenton process is highly dependent on parameters such as pH (optimally between 2 and 4), and the concentrations of Fe²⁺ and H₂O₂. ajol.info

An alternative and increasingly popular AOP involves the use of peroxydisulfate (S₂O₈²⁻), which can be activated to produce the sulfate (B86663) radical (SO₄•⁻). niscpr.res.in The sulfate radical has a high redox potential (2.5-3.1 V), comparable to the hydroxyl radical, and a longer half-life, making it a highly effective oxidant for dye degradation. niscpr.res.in Peroxydisulfate can be activated by heat, UV light, or transition metals like ferrous iron (Fe²⁺). niscpr.res.in

Research on the degradation of Mordant Black 17, an azo dye structurally similar to this compound, using a Fe²⁺/peroxydisulfate system demonstrated high decolorization efficiency. niscpr.res.in The study found that the degradation rate was significantly influenced by temperature and the initial pH of the solution, with acidic conditions being more favorable. niscpr.res.in An increase in temperature from 293 K to 313 K enhanced the decolorization efficiency from 79.5% to 93.2%. niscpr.res.in

Table 2: Effect of Temperature on the Decolorization of Mordant Black 17 using Fe²⁺/Peroxydisulfate System

| Temperature (K) | Decolorization Efficiency (%) |

|---|---|

| 293 | 79.5 |

| 303 | 88.1 |

| 313 | 93.2 |

Data sourced from a study on Mordant Black 17 degradation. niscpr.res.in

Ozonation and Combined Treatments

Ozonation is another established AOP that utilizes ozone (O₃), a powerful oxidant, to break down complex organic molecules. atlantis-press.com Ozone can react directly with the dye molecules or decompose to form hydroxyl radicals, enhancing the oxidative degradation process. atlantis-press.com The effectiveness of ozonation is influenced by factors like pH, ozone dosage, and contact time. atlantis-press.com

To improve degradation efficiency and achieve complete mineralization, ozonation is often combined with other treatments. mdpi.com For example, combining ozonation with UV irradiation (O₃/UV) can accelerate the production of hydroxyl radicals, leading to faster degradation rates. mdpi.com Another approach involves coupling ozonation with biological treatment; an initial ozonation step breaks down the complex dye structure, increasing its biodegradability for a subsequent biological process to complete the mineralization. mdpi.com Studies on textile wastewater containing dyes like Remazol Black B showed that an ozonation pretreatment effectively removed color and reduced the toxicity of the effluent, making it amenable to subsequent biological degradation. mdpi.com Similarly, combining processes like photocatalytic oxidation with filtration has been shown to achieve complete decolorization and a significant reduction in the organic content of dyestuff effluent. mdpi.com

Environmental and Toxicological Implications in Research

Impact on Aquatic Environments and Ecosystems

The release of azo dyes like Mordant Black 38 into water bodies is a significant environmental concern. researchgate.net Effluents containing such dyes can severely impact aquatic ecosystems in several ways. The intense color of the dye reduces light penetration into the water, which can inhibit the photosynthetic activity of aquatic flora, thereby disrupting the primary production that forms the base of the aquatic food web. core.ac.ukresearchgate.netmdpi.com This reduction in photosynthesis also leads to lower levels of dissolved oxygen, further stressing aquatic organisms. core.ac.uk

The chemical composition of dye-containing effluents increases the biochemical and chemical oxygen demand (BOD and COD) in receiving waters, altering their chemical balance. core.ac.uk Furthermore, the dye and its breakdown products can be directly toxic to aquatic life. researchgate.net Studies have shown that even at low concentrations, dye components can have acute or chronic effects on organisms. core.ac.uk

Research involving the freshwater bioindicator Daphnia magna has been used to quantify the aquatic toxicity of dyes. In one study, the toxicity of wastewater containing C.I. Direct Black 38 was evaluated before and after treatment in a sequential anaerobic/aerobic reactor system. The untreated feed and the anaerobic effluent demonstrated greater toxicity to Daphnia magna compared to the final aerobic effluent, highlighting the hazardous nature of the initial dye solution to aquatic invertebrates. nih.gov

Table 1: Aquatic Toxicity of C.I. Direct Black 38 Wastewater This interactive table summarizes the toxicity levels observed in different stages of wastewater treatment containing C.I. Direct Black 38, as tested on Daphnia magna.

| Sample Source | Toxicity Level | Observation | Reference |

| Untreated Feed Wastewater | High | Exhibited significant toxicity to Daphnia magna. | nih.gov |

| Anaerobic Effluent | High | Remained highly toxic after the anaerobic treatment phase. | nih.gov |

| Aerobic Effluent | Reduced | Toxicity was mainly reduced after the aerobic mineralization stage. | nih.gov |

Mechanisms of Biological Effects and Cellular Damage

The biological effects of this compound are primarily linked to its metabolic conversion into reactive intermediates that can interact with and damage cellular components.

The primary mechanism of genotoxicity for benzidine-based dyes like this compound involves their metabolic reduction, which cleaves the azo bond (-N=N-) and releases the parent amine, benzidine (B372746). nih.govnih.gov This biotransformation can be carried out by various species, including bacteria in the environment and microflora in the mammalian gut, as well as by liver enzymes. nih.gov

Benzidine itself is a recognized carcinogen, and its toxic effects are mediated through further metabolic activation. nih.goveuropa.eu In mammals, enzymes such as cytochrome P450 are involved in oxidizing benzidine to N-hydroxylarylamines. europa.eu These intermediates can be further processed into highly reactive nitrenium ions, particularly in the acidic environment of the bladder. europa.eu These electrophilic nitrenium ions are capable of forming covalent bonds with biological macromolecules, most notably DNA. europa.eu The reaction typically occurs with the guanine (B1146940) bases in DNA, forming DNA adducts. europa.eu These adducts are lesions that can disrupt the normal functioning of DNA, leading to mutations during DNA replication if not repaired.

In addition to DNA damage, the chemical components of dyes, particularly high concentrations of oxides, can cause cellular damage by denaturing proteins, which disrupts their structure and function. nih.gov

The metabolism of aromatic compounds, including the degradation products of azo dyes, can lead to the formation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals. thermofisher.commdpi.com While ROS are produced during normal cellular metabolism, their overproduction can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. mdpi.com

Oxidative stress is a condition characterized by an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. mdpi.com This imbalance can lead to widespread cellular damage. ROS can attack and oxidize vital cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids. mdpi.com Oxidative damage to DNA, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), is a well-established mechanism of mutagenesis and is implicated in carcinogenesis. nih.gov Studies have shown that ROS-mediated DNA damage can be a significant factor in the mutagenicity of certain toxic substances. nih.gov The accumulation of ROS has been linked to the toxicity of various chemical pollutants. scispace.com

Mutagenicity and Carcinogenicity in Research Models

The mutagenic and carcinogenic potential of this compound is well-documented in research models and is largely attributed to its metabolic conversion to benzidine. nih.govnih.gov Benzidine and its salts are classified as known human carcinogens. nih.gov Consequently, dyes that are metabolized to benzidine, including Direct Black 38, are also considered to pose a carcinogenic risk. nih.govscbt.com The European Union has classified Direct Black 38 as a Category 2 carcinogen, a substance that should be regarded as if it is carcinogenic to humans. europa.euscbt.com

Mutagenicity studies, such as the Ames test, have provided evidence of the genotoxic potential of this dye. While unreduced Direct Black 38 was not found to be mutagenic in Salmonella typhimurium, its reduced form showed significant mutagenic activity. nih.gov Research indicated that when Direct Black 38 is reduced, it is more mutagenic than what would be expected from the complete release of benzidine alone, suggesting that other intermediates may also contribute to its mutagenicity. nih.gov

Long-term animal carcinogenicity studies have demonstrated the tumorigenic effects of Direct Black 38. In studies where rats were administered the dye orally, there was a significant incidence of hepatocellular carcinomas. scbt.cominchem.org Other observed effects in rats included neoplastic nodules in the liver and, in one study, carcinomas of the bladder and colon. inchem.org

Table 2: Summary of Carcinogenicity Findings for Direct Black 38 in Animal Models This interactive table presents a summary of the key findings from carcinogenicity studies on Direct Black 38.

| Species | Route of Administration | Target Organ(s) | Type of Tumor/Lesion | Reference |

| Rat (Male) | Oral (Diet) | Liver | Hepatocellular Carcinomas | scbt.com |

| Rat (Male & Female) | Oral (Diet) | Liver | Neoplastic Nodules | scbt.cominchem.org |

| Rat | Oral (Drinking Water) | Bladder, Liver, Colon | Carcinomas | inchem.org |

| Mouse | Oral (Drinking Water) | Liver, Mammary Gland | Hepatocellular Carcinomas, Mammary Carcinomas | inchem.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Impact

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the physicochemical, biological, and environmental fate of chemicals based on their molecular structure. wikipedia.orgmedcraveonline.com These mathematical models establish a relationship between the structural or physicochemical properties of a chemical (the "predictors") and its activity or property of interest, such as toxicity (the "response"). wikipedia.orgjocpr.com

For environmental impact assessment, QSAR models, often termed Quantitative Structure-Toxicity Relationships (QSTRs) or Quantitative Structure-Biodegradability Relationships (QSBRs), are valuable tools. wikipedia.org They can predict key environmental endpoints like aquatic toxicity, biodegradability, and potential for bioaccumulation without the need for extensive and costly experimental testing. medcraveonline.comjocpr.com The process involves several key steps:

Data Collection: A dataset of chemicals with known structures and measured environmental properties is compiled. jocpr.com

Descriptor Calculation: Numerical descriptors representing the molecular structure (e.g., size, shape, electronic properties, lipophilicity) are calculated for each chemical. jocpr.com

Model Development: Statistical or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed environmental property. jocpr.com

Validation: The model's predictive power and robustness are rigorously tested using internal and external validation techniques. jocpr.com

Applications of Mordant Black 38 in Research and Technology

Dyeing Applications in Textile Science (beyond basic identification)

Mordant dyes like Mordant Black 38 are integral to textile coloring, primarily used for achieving deep shades of black, brown, and navy blue. cbse.gov.in These dyes form complexes with metal ions, which is key to their fastness properties on protein fibers like wool. researchgate.net

The application of mordant dyes involves the use of a mordant, a substance that facilitates the binding of the dye to the fabric. slideshare.netnih.gov This process creates a coordination complex involving the dye, the metal ion from the mordant, and the fiber itself. slideshare.netjuniperpublishers.com This complex enhances the dye's affinity for the fiber, leading to improved color fastness. researchgate.net

The mordanting process can be carried out in three ways:

Pre-mordanting: The fiber is treated with the mordant before dyeing. slideshare.net

Meta-mordanting (or simultaneous mordanting): The fiber, dye, and mordant are all present in the dyebath at the same time. slideshare.netresearchgate.net

Post-mordanting: The dyed fabric is treated with a mordant. slideshare.net

In the case of protein fibers like wool, the metal ions from the mordant form chemical bonds with the fiber and the dye. icrc.ac.ir For cellulosic fibers like cotton, which have a lower affinity for many natural dyes, mordants are crucial for dye fixation. researchgate.netjuniperpublishers.com Tannins are often used as a primary mordant for cotton to improve the binding of the dye. nih.govjuniperpublishers.com

Table 1: Mordanting Techniques

| Mordanting Technique | Description |

|---|---|

| Pre-mordanting | Fiber is treated with mordant before the dyeing process. researchgate.net |

| Meta-mordanting | Fiber, dye, and mordant are combined in the dyebath. researchgate.net |

| Post-mordanting | Dyed fabric is treated with a mordant after dyeing. researchgate.net |

Growing environmental concerns have led to increased interest in bio-mordants as alternatives to traditional metallic mordants, some of which can be toxic. slideshare.netresearchgate.net Bio-mordants are derived from natural sources, such as plants, and offer a more sustainable approach to dyeing. researchgate.net

Tannin-rich plants are a significant source of bio-mordants. juniperpublishers.comjuniperpublishers.com Examples include:

Myrobalan (Terminalia chebula) juniperpublishers.comicrc.ac.ir

Oak galls juniperpublishers.com

Pomegranate peels mdpi.com

Acacia nilotica bark mdpi.com

These bio-mordants can effectively fix natural dyes to fabrics, often improving color and fastness properties. icrc.ac.iricrc.ac.ir For instance, research has shown that using myrobalan as a bio-mordant can yield results comparable to those achieved with metallic mordants like alum. icrc.ac.ir The use of bio-mordants aligns with the broader trend towards more eco-friendly and sustainable practices in the textile industry. researchgate.netgnest.org

Table 2: Common Bio-mordants and their Sources

| Bio-mordant | Natural Source |

|---|---|

| Tannins | Myrobalan, Oak galls, Pomegranate peel, Acacia bark juniperpublishers.commdpi.com |

| Alum | Some plant varieties like Eurya acuminate tandfonline.com |

| Iron | Can be sourced from iron-rich natural materials |

Analytical Reagent Applications

Beyond textiles, this compound and similar azo dyes serve as valuable analytical reagents. medchemexpress.com

Mordant dyes are widely used in the qualitative detection and quantitative assays of metal ions. researchgate.net50megs.com Their ability to form colored complexes with specific metal ions makes them useful as indicators in complexometric titrations. chembk.comchemicalbook.in For example, Eriochrome Black T, a related mordant dye, is a well-known indicator for determining the total hardness of water by complexing with calcium and magnesium ions. chembk.comlookchem.com Similarly, other mordant dyes are used to detect a range of metal ions including copper, cobalt, and nickel. medchemexpress.com

The color of certain dyes can change depending on the polarity of the solvent they are dissolved in, a phenomenon known as solvatochromism. kirj.ee This property makes them useful as solvatochromic probes to study solvent-solute interactions and the polarity of microenvironments. researchgate.netsocietechimiquedefrance.fr Mordant Black dyes have been investigated as solvatochromic probes in various mixed solvent systems. researchgate.net The shifts in their absorption spectra provide insights into the preferential solvation of the dye molecules. researchgate.net Such studies are crucial for understanding chemical reactions and interactions at a molecular level. kirj.ee

Potential in Photonic and Optoelectronic Devices

The interaction of light with materials is the foundation of photonics and optoelectronics, fields that encompass technologies like lasers, LEDs, and photodetectors. optica.orgmdpi.comresearchgate.netmdpi.com While the direct application of this compound in these fields is not extensively documented, the properties of organic dyes, in general, are of interest. The ability of dyes to absorb and emit light at specific wavelengths is a fundamental characteristic that could be exploited. primescholars.com Research into new materials for on-chip photonic components is ongoing, with a focus on materials that can be easily integrated and offer unique optical properties. rsc.org The specific electronic and optical characteristics of azo dyes like this compound could warrant investigation for potential roles in these advanced technologies, although this remains a prospective area of research.

Advanced Wastewater Treatment Technologies

Integrated Treatment Systems for Dye Removal

Integrated treatment systems, which combine different treatment processes, are often more effective for the complete mineralization of dyes like this compound than standalone methods. scispace.comnih.gov A common and logical approach for azo dyes is the combination of anaerobic and aerobic biological treatment. nih.govcdnsciencepub.combioline.org.br

The initial anaerobic stage is crucial for the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.govwur.nl This process results in the formation of colorless aromatic amines. wur.nlpantareiwater.com However, these aromatic amines can be toxic and are often not degraded further under anaerobic conditions. bioline.org.brpantareiwater.com

The subsequent aerobic stage is designed to degrade these aromatic amines, which are more amenable to aerobic metabolism. cdnsciencepub.compantareiwater.com This sequential anaerobic-aerobic process has been shown to be effective for the treatment of various azo dyes, leading to both decolorization and a significant reduction in chemical oxygen demand (COD). researchgate.netmdpi.com

Several studies have demonstrated the efficacy of this integrated approach. For example, a sequential anaerobic/aerobic reactor system was used to treat a simulated textile wastewater containing a mixture of azo dyes, including Direct Black 38. researchgate.net The study achieved high COD and color removal efficiencies. researchgate.net Another study focusing on Direct Black 38 investigated the performance of a sequential anaerobic/aerobic system and the fate of the resulting aromatic amines. bioline.org.br Research on other azo dyes has also confirmed that the two-stage anaerobic-aerobic biotreatment can achieve high removal percentages, though the toxicity of the anaerobically generated intermediates is a critical consideration. mdpi.com

The efficiency of these integrated systems can be influenced by various operational parameters, such as hydraulic retention time (HRT). researchgate.net Longer HRTs in both the anaerobic and aerobic stages can provide sufficient time for the complete breakdown of the dye and its intermediate products. researchgate.net

Table 1: Research Findings on Integrated Anaerobic-Aerobic Treatment of Azo Dyes

| Dye | Reactor System | Key Findings | Reference |

|---|---|---|---|

| Direct Black 38 (and other azo dyes) | Sequential anaerobic upflow anaerobic sludge blanket reactor (UASB) and aerobic completely stirred tank reactor (CSTR) | Achieved 97% and 91% COD removal, and 84% and 91% color removal at total HRTs of 19.17 and 1.22 days, respectively. Aromatic amine removal was 70-85% in the aerobic stage. | researchgate.net |

| Direct Black 38 | Granulated anaerobic sludge (batch studies) | Decolorization was effective, but complete mineralization was not observed. Aromatic amine accumulation was proportional to the initial dye concentration. | researchgate.net |

| Direct Black 38 | Acclimatized textile sludge (continuous culture) | The sludge could decolorize 76% of 100 mg/L of DB 38. | mdpi.com |

| Direct Black 38 | Enterococcus gallinarum strain (batch culture) | Decolorization rate was higher in Luria Broth (12.8 mg/L·h) than in minimal medium (4.09 mg/L·h). | mdpi.com |

| Azo Dyes (general) | Sequential anaerobic-aerobic bioreactors | Anaerobic stage leads to reductive cleavage of azo bonds, forming aromatic amines, which are then degraded in the aerobic stage. | nih.govcdnsciencepub.combioline.org.br |

Waste Valorization in Treatment Processes

Waste valorization refers to the process of converting waste materials into more useful products, such as energy or valuable chemicals. In the context of wastewater treatment, this can involve utilizing waste materials as low-cost adsorbents or substrates for biological processes.

The use of agro-food waste as environmentally friendly adsorbents for dye removal is a growing area of research. ekb.egmdpi.com Materials like fruit peels have been shown to be effective in adsorbing dyes from aqueous solutions. ekb.eg For example, dried watermelon peels have been successfully used to remove Acid Blue 193 and Acid Orange 95. ekb.eg This approach offers a sustainable and cost-effective alternative to conventional adsorbents.

In the context of biological treatment processes, the organic content of the wastewater, including the byproducts of dye degradation, can potentially be converted into biogas (methane) through anaerobic digestion, thus recovering energy from the waste.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mordant Black 11 |

| Mordant Black 17 |

| Direct Black 38 |

| Zinc Oxide |

| Iron(II) (Fe2+) |

| Peroxydisulfate (B1198043) |

| Acid Blue 193 |

| Acid Orange 95 |

| Phosphogypsum |

| Methane |

| Reactive Black 5 |

| Direct Red 28 |

| Direct Brown 2 |

| Direct Yellow 12 |

| Acid Orange 7 |

| Mordant Orange 1 |

| 4-phenylazophenol |

| Mordant Yellow 10 |

| Hydrogen Peroxide |

| Ozone |

| Sodium Hydroxide (B78521) |

| Sodium Hydrosulfite |

| Glucose |

| Acetic Acid |

| Ethanol |

Q & A

Q. How can this compound be integrated into novel sensor platforms for real-time metal detection?

- Methodological Answer : Immobilize the dye on functionalized nanomaterials (e.g., graphene oxide, SiO₂ nanoparticles) and characterize via SEM/EDS. Test response times and reversibility in flow-cell systems. Validate with field samples and benchmark against traditional methods .

Methodological Guidance for Data Handling

- Data Contradiction Analysis : Apply the TRIAGE framework—Traceability, Reproducibility, Interpretation, Alignment, Gaps, Ethics—to dissect inconsistencies. Document unreported variables (e.g., buffer composition) that may alter conclusions .

- Experimental Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo to publish raw spectra and titration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.